molecular formula C23H24N4O4 B11014653 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide

Cat. No.: B11014653
M. Wt: 420.5 g/mol
InChI Key: YMJVLZAULUJVLP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinazolinone moiety, and a methoxyphenyl group

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-14(2)27-13-24-20-9-4-16(11-19(20)23(27)30)25-22(29)15-10-21(28)26(12-15)17-5-7-18(31-3)8-6-17/h4-9,11,13-15H,10,12H2,1-3H3,(H,25,29)

InChI Key

YMJVLZAULUJVLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The quinazolinone moiety is introduced through a separate synthetic route, often involving the reaction of anthranilic acid derivatives with isocyanates or other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
Reaction Conditions :

  • Acidic: 6M HCl, reflux (110°C, 12–24 hrs)

  • Basic: 2M NaOH, 80°C, 8–12 hrs
    Products :

  • 3-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • 6-Amino-3-(propan-2-yl)quinazolin-4(3H)-one

This reaction is critical for prodrug activation or metabolite studies .

Reduction of the Pyrrolidine-5-one

The 5-oxo group in the pyrrolidine ring can be reduced to a secondary alcohol.
Reaction Conditions :

  • Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 25°C, 6 hrs)
    Product :

  • 1-(4-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxamide derivative

Reduction preserves the carboxamide and quinazolinone structures while modifying the pyrrolidine ring’s electronic properties.

Michael Addition at the Quinazolinone Moiety

The α,β-unsaturated ketone in the quinazolinone core participates in Michael additions.
Reaction Conditions :

  • Nucleophile: Thiols, amines, or stabilized enolates

  • Solvent: DMF, 25°C, 2–4 hrs
    Example Reaction :

  • Addition of methylamine yields 3-(propan-2-yl)-6-[(5-oxopyrrolidine-3-carboxamido)methyl]quinazolin-4(3H)-one

This reactivity is leveraged to introduce functional diversity .

Cross-Coupling Reactions

The quinazolinone’s aromatic ring supports palladium-catalyzed cross-couplings.

Reaction Type Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hrs6-Aryl-substituted quinazolinone derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl modifications at the quinazolinone’s 6-position

These reactions enable structural diversification for SAR studies .

Oxidation of the Methoxy Group

The 4-methoxyphenyl group can be demethylated or oxidized to a carbonyl.
Reaction Conditions :

  • BBr₃, CH₂Cl₂, −78°C → 25°C, 4 hrs
    Product :

  • 1-(4-Hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxamide derivative

Oxidation alters electronic effects and hydrogen-bonding capacity.

Ring-Opening of the Pyrrolidine

Under strongly acidic conditions, the pyrrolidine ring undergoes cleavage.
Reaction Conditions :

  • 12M HCl, 120°C, 48 hrs
    Product :

  • Linear chain intermediate with a terminal amine and carboxylic acid

This reaction is useful for degradation studies or synthesizing linear analogs .

Functionalization via Aromatic Electrophilic Substitution

The methoxyphenyl group directs electrophilic substitution (e.g., nitration, halogenation).

Reaction Conditions Regioselectivity Product
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy1-(4-Methoxy-3-nitrophenyl) derivative
BrominationBr₂, FeBr₃, CHCl₃, 25°COrtho/paraDibrominated methoxyphenyl analog

These modifications enhance interactions with hydrophobic binding pockets .

Key Reaction Data Table

Reaction Type Yield Range Key Applications Supporting Sources
Amide hydrolysis65–85%Prodrug activation, metabolite synthesis
Pyrrolidine reduction70–90%Alcohol intermediate for further derivatization
Suzuki coupling50–75%Library synthesis for kinase inhibitor screening
Methoxy oxidation60–80%Enhancing solubility via phenolic OH group

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under basic conditions due to hydroxide ion nucleophilicity.

  • Michael Addition : Quinazolinone’s α,β-unsaturated system acts as an electron-deficient Michael acceptor, favoring soft nucleophiles .

  • Cross-Couplings : Dependent on the electron-rich nature of the quinazolinone’s aromatic ring, facilitating oxidative addition with Pd⁰ catalysts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide as inhibitors of polo-like kinase 1 (Plk1) , a protein implicated in various cancers. Inhibiting Plk1 has been shown to disrupt mitotic progression in cancer cells, making it a valuable target for anticancer drug development .

Case Study: Inhibition of Plk1

A study identified small-molecule inhibitors based on quinazolinone scaffolds that selectively inhibit the polo-box domain of Plk1 without affecting related kinases. These compounds demonstrated significant activity in biochemical assays and cell-based assays, suggesting their potential as therapeutic agents for Plk1-addicted cancers .

Other Pharmacological Activities

The compound's structural features also suggest potential applications beyond oncology. For instance, derivatives of similar structures have been explored for their anti-inflammatory and analgesic properties. Research indicates that modifications to the quinazolinone structure can enhance these activities, making them suitable candidates for further investigation in pain management therapies .

Table 2: Summary of Pharmacological Activities

ApplicationDescription
AnticancerInhibition of Plk1 leading to disrupted mitosis
Anti-inflammatoryPotential for pain relief through structural modifications
AnalgesicSimilar derivatives show promise in pain management

Synthesis and Development

The synthesis of this compound involves several steps that include the formation of the pyrrolidine ring and subsequent functionalization with quinazolinone derivatives. This multi-step synthetic route allows for the exploration of various analogs, enhancing the understanding of structure–activity relationships (SAR) within this class of compounds.

Table 3: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Formation of PyrrolidineCyclizationAmine precursors
Quinazolinone AttachmentNucleophilic substitutionQuinazolinone derivatives
Final FunctionalizationAmide FormationCarboxylic acid derivatives

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a quinazolinone moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Biological Activity

The compound 1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide, with the CAS number 1574335-12-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4} with a molecular weight of 420.5 g/mol. The chemical structure features a pyrrolidine core linked to a quinazoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the quinazoline scaffold. For instance, derivatives of quinazoline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against several tumor types:

  • Cell Line Studies :
    • The compound demonstrated selective cytotoxicity against colorectal adenocarcinoma (HCT 116) with an IC50 value of approximately 10 μM, indicating its potential as an anticancer agent without affecting normal fibroblasts significantly (IC50 > 25 μM) .
    • Further evaluations revealed that related compounds exhibited IC50 values ranging from 24.5 to 28.6 μM across different cancer cell lines such as HeLa and MCF-7, suggesting a promising profile for further development .
  • Mechanisms of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation. For example, modifications to the structure can enhance binding affinity to targets involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the quinazoline ring can dramatically influence potency and selectivity. For instance, introducing different aryl groups has been shown to enhance anticancer activity .
  • Pyrrolidine Modifications : Modifying the pyrrolidine component can also impact biological activity, potentially leading to compounds with improved pharmacokinetic profiles .

Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds:

  • Study on Quinazoline Derivatives : A study reported that certain quinazoline derivatives exhibited significant antitumor activity against a panel of human cancer cell lines, including breast and prostate cancers. The findings suggested that structural modifications could lead to enhanced selectivity and reduced toxicity .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could inhibit tumor growth in xenograft models, supporting their potential for further clinical development .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Starting materials like 4-methoxyphenyl derivatives and quinazolinone precursors undergo condensation under reflux conditions (e.g., methanol or ethanol with catalytic acetic acid) to form the pyrrolidine-3-carboxamide core .
  • Functional group modification : Subsequent steps may involve introducing the propan-2-yl group via alkylation or coupling reactions. Optimization strategies include:
  • Temperature control : Maintaining reflux temperatures (70–100°C) to enhance reaction kinetics.
  • Catalyst selection : Using Pd(PPh₃)₄ or K₃PO₄ for Suzuki-Miyaura coupling to improve regioselectivity .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Identify protons on the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrrolidone carbonyl (δ ~170–175 ppm), and quinazolinone NH (δ ~10–12 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can computational chemistry methods guide the design of novel derivatives with enhanced bioactivity?

Advanced strategies include:

  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity sites .
  • Reaction path simulations : Tools like GRRM or AFIR map transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize synthesis of analogs with higher binding affinities .

Q. What experimental design principles resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., pH, incubation time) and identify confounding factors .
  • Cross-validation : Test the compound in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ values in ≥3 independent replicates to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies systematically explore pharmacophoric elements?

SAR frameworks should incorporate:

  • Scaffold diversification : Synthesize analogs with substitutions on the methoxyphenyl (e.g., halogens, alkyl groups) and quinazolinone rings (e.g., aryl vs. heteroaryl) .
  • Functional group swaps : Replace the propan-2-yl group with cyclopropyl or tert-butyl to evaluate steric effects on target binding .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels) to map critical pharmacophores .

Methodological Considerations

Q. What kinetic and mechanistic studies elucidate the compound’s reactivity in synthesis?

  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to track reaction intermediates via mass spectrometry .
  • Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to determine rate laws and rate-limiting steps .

Q. How can statistical experimental design optimize reaction conditions for large-scale synthesis?

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading, solvent ratio) to maximize yield .
  • High-throughput screening : Test 96-well plate arrays with varied conditions (e.g., bases, temperatures) to rapidly identify optimal parameters .

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